![molecular formula C12H12FN3O2 B174041 Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate CAS No. 1264046-99-2](/img/structure/B174041.png)
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12FN3O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Mechanism of Action
Target of Action
The primary target of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to various stimuli, including pro-inflammatory cytokines, heat shock, and osmotic shock .
Mode of Action
It’s known that many pyrazole derivatives interact with their targets by binding to the active site, inhibiting the enzyme’s activity, and thus modulating the cellular responses .
Biochemical Pathways
Given its target, it’s likely that it impacts theMAPK signaling pathway , which regulates a variety of cellular activities including gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis .
Pharmacokinetics
Some general properties can be inferred from its structure and related compounds . The compound’s logP values suggest moderate lipophilicity, which may impact its distribution and bioavailability .
Result of Action
Given its target, it’s likely that it modulates cellular responses to various stimuli, potentially impacting processes such as inflammation, cell growth, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported manganese dioxide in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction conditions are generally mild, occurring at room temperature, and yield the desired product in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Biological Activity
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1264046-99-2) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities and potential applications in pharmaceuticals, agriculture, and materials science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C12H12FN3O2
- Molecular Weight: 249.24 g/mol
- Melting Point: 149-150°C
The compound's structure includes a pyrazole ring substituted with an amino group and a fluorophenyl moiety, contributing to its biological activity.
Target Enzyme: The primary target of this compound is the Mitogen-Activated Protein Kinase 14 (MAPK14) . This enzyme plays a crucial role in various cellular processes, including inflammation, cell growth, and apoptosis.
Mode of Action: The compound is believed to inhibit MAPK14 activity by binding to its active site. This interaction modulates downstream signaling pathways, particularly the MAPK signaling pathway, which regulates gene expression, differentiation, and cell survival .
Biological Activities
This compound exhibits several biological activities:
- Antiviral Activity: Research indicates that pyrazole derivatives can act against viruses such as the tobacco mosaic virus (TMV). In vitro studies have shown varying degrees of antiviral efficacy among related compounds .
Compound | In Vitro Inhibition Rate (%) | In Vivo Inhibition Rate (%) |
---|---|---|
3a | 54.8 ± 1.11 | 47.3 ± 0.88 |
3b | 66.4 ± 0.78 | 54.5 ± 1.03 |
3p | Highest Activity | Most Potent |
The compound's analogs demonstrated inhibition rates ranging from 22.6% to 86.5% against TMV, with specific derivatives showing enhanced activity compared to commercial agents like ningnanmycin .
- Anti-inflammatory Effects: Pyrazole derivatives are known for their anti-inflammatory properties, likely linked to their ability to inhibit MAPK pathways involved in inflammatory responses .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds have shown promising profiles, including high oral bioavailability and favorable metabolic stability . The incorporation of functional groups such as the fluorophenyl moiety enhances lipophilicity and bioactivity.
Research Findings
Recent studies have focused on synthesizing novel pyrazole derivatives with enhanced biological properties:
- Synthesis and Optimization: A series of pyrazole derivatives were synthesized through multi-step processes involving cyclocondensation reactions. The structural optimization aimed at improving selectivity and potency against specific targets such as p38 MAP kinase .
- Case Studies: The discovery of selective inhibitors from high-throughput screening has led to advancements in drug development targeting MAPK pathways. These compounds demonstrate significant potential for treating inflammatory diseases and cancers due to their ability to modulate critical signaling pathways .
Scientific Research Applications
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate exhibits several notable biological activities:
1. Antiviral Activity
Research indicates that pyrazole derivatives can act against viruses such as the Tobacco Mosaic Virus (TMV). In vitro studies have shown varying degrees of antiviral efficacy among related compounds.
Compound | In Vitro Inhibition Rate (%) | In Vivo Inhibition Rate (%) |
---|---|---|
3a | 54.8 ± 1.11 | 47.3 ± 0.88 |
3b | 66.4 ± 0.78 | 54.5 ± 1.03 |
3p | Highest Activity | Most Potent |
The compound's analogs demonstrated inhibition rates ranging from 22.6% to 86.5% against TMV, with specific derivatives showing enhanced activity compared to commercial agents like ningnanmycin .
2. Anti-inflammatory Effects
Pyrazole derivatives are known for their anti-inflammatory properties, likely linked to their ability to inhibit MAPK pathways involved in inflammatory responses. The primary target of this compound is Mitogen-Activated Protein Kinase 14 (MAPK14), which plays a crucial role in various cellular processes, including inflammation and apoptosis .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, related compounds have shown promising profiles, including high oral bioavailability and favorable metabolic stability. The incorporation of functional groups such as the fluorophenyl moiety enhances lipophilicity and bioactivity .
Research Findings and Case Studies
Recent studies have focused on synthesizing novel pyrazole derivatives with enhanced biological properties:
Synthesis and Optimization
A series of pyrazole derivatives were synthesized through multi-step processes involving cyclocondensation reactions aimed at improving selectivity and potency against specific targets such as p38 MAP kinase .
Case Studies
The discovery of selective inhibitors from high-throughput screening has led to advancements in drug development targeting MAPK pathways. These compounds demonstrate significant potential for treating inflammatory diseases and cancers due to their ability to modulate critical signaling pathways .
Properties
IUPAC Name |
ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILOBAIYUXUZQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566685 |
Source
|
Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1264046-99-2 |
Source
|
Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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